5-Hydroxydopamine hydrochloride

Overview

Description

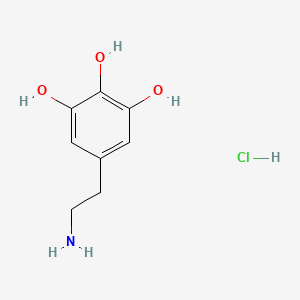

5-Hydroxydopamine hydrochloride is a naturally occurring amine in human urine . It is also known as 3,4,5-Trihydroxyphenethylamine hydrochloride . It has been used in the preparation of hydrogen peroxide, superoxide radical, and hydroxyl radical .

Synthesis Analysis

Dopamine-based materials, including 5-Hydroxydopamine hydrochloride, have attracted considerable interests due to their unique physicochemical properties . Since the discovery of oxidative self-polymerization of dopamine for the preparation of polydopamine, different strategies have been employed to construct fruitful polydopamine-based materials .

Molecular Structure Analysis

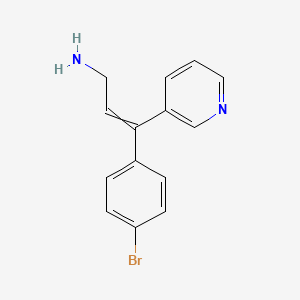

The molecular formula of 5-Hydroxydopamine hydrochloride is C8H11NO3·HCl . It has an average mass of 169.178 Da and a monoisotopic mass of 169.073898 Da .

Chemical Reactions Analysis

5-Hydroxydopamine hydrochloride has been used in the preparation of hydrogen peroxide, superoxide radical, and hydroxyl radical .

Physical And Chemical Properties Analysis

5-Hydroxydopamine hydrochloride is an off-white to beige to grey-brown powder . It has a molecular weight of 205.64 .

Scientific Research Applications

Serotonin's Role in Depression

5-Hydroxydopamine hydrochloride is closely related to serotonin (5-hydroxytryptamine, 5-HT). Research indicates that enhancing 5-HT neurotransmission can be a viable mechanism for mediating antidepressant responses. This has led to the development of selective serotonin-reuptake inhibitors, such as fluoxetine hydrochloride (Prozac), for treating depression (Wong, Perry, & Bymaster, 2005).

5-HT and Thermoregulation in Insomnia

Serotonin neurons are thought to promote wakefulness. The role of 5-HT in thermoregulation has been studied, showing that its depletion can lead to hypothermia, which might be a factor in insomnia (Murray, Buchanan, & Richerson, 2015).

In Vivo Measurement of 5-HT

The dynamic release and uptake kinetics of 5-HT in the brain are crucial for understanding mood and emotional processes. Techniques like fast-scan cyclic voltammetry have been developed for measuring 5-HT in vivo, providing valuable insights into its role in the brain (Hashemi et al., 2009).

Imaging Studies Using PET

Positron-emission tomography (PET) with specific radioligands has been used in neuropsychiatric drug development to quantify 5-HT(1A) receptors in the primate and human brain. This approach is significant for understanding the clinical relevance of these receptors in the treatment of anxiety, depression, and schizophrenia (Andrée et al., 2000).

5-HT's Influence on the Dopamine System

Research has shown that activation of 5-HT(1B/1D) receptors in the mesolimbic dopamine system increases dopamine release in the nucleus accumbens. This finding is crucial for understanding the interaction between serotonin and dopamine systems and their role in mood regulation (Yan & Yan, 2001).

5-HT in the Regulation of Pain Sensations

Studies on the antinociceptive role of 5-HT receptors in the spinal cord have shown that different 5-HT receptor subtypes contribute to the control of nociception produced by various nociceptive testing paradigms, indicating the significant role of 5-HT in pain management (Nadeson & Goodchild, 2002).

5-HT in Cognitive Processes

Investigations have demonstrated the contribution of 5-HT systems, particularly 5-HT1A receptors, to learning and memory processes. This research is vital for understanding the physiological and pharmacological basis of memory and its pathogenesis (Meneses & Pérez-García, 2007).

Mechanism of Action

Target of Action

5-Hydroxydopamine hydrochloride is a naturally occurring amine found in human urine . It primarily targets the Luxaphone receptor . The Luxaphone receptor plays a crucial role in various biological processes, including neurotransmission .

Mode of Action

5-Hydroxydopamine hydrochloride interacts with its target, the Luxaphone receptor, and induces changes in the receptor’s activity . .

Biochemical Pathways

5-Hydroxydopamine hydrochloride is involved in the preparation of hydrogen peroxide , superoxide radical , and hydroxyl radical . These compounds play a significant role in various biochemical pathways, including oxidative stress and cellular metabolism .

Pharmacokinetics

It is known that the compound is soluble in dmso , which could potentially influence its bioavailability.

Result of Action

It is known to be involved in the generation of reactive oxygen species such as hydrogen peroxide, superoxide radical, and hydroxyl radical . These reactive oxygen species can cause oxidative stress, which can lead to various cellular effects, including cell damage and death .

Action Environment

The action, efficacy, and stability of 5-Hydroxydopamine hydrochloride can be influenced by various environmental factors. For instance, its solubility in DMSO suggests that the compound’s action could be influenced by the presence of DMSO in the environment . .

Safety and Hazards

5-Hydroxydopamine hydrochloride is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

properties

IUPAC Name |

5-(2-aminoethyl)benzene-1,2,3-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.ClH/c9-2-1-5-3-6(10)8(12)7(11)4-5;/h3-4,10-12H,1-2,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSZSSLCEWCKAKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1927-04-4 (Parent) | |

| Record name | 5-(2-Aminoethyl)pyrogallol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005720263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20205838 | |

| Record name | 5-(2-Aminoethyl)pyrogallol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxydopamine hydrochloride | |

CAS RN |

5720-26-3 | |

| Record name | 1,2,3-Benzenetriol, 5-(2-aminoethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5720-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Aminoethyl)pyrogallol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005720263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxydopamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298534 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(2-Aminoethyl)pyrogallol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-aminoethyl)pyrogallol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Hydroxydopamine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY3A492F6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 5-hydroxydopamine hydrochloride?

A1: While the provided research paper [] focuses on the crystal and molecular structure of 5-hydroxydopamine hydrochloride, it does not explicitly state the molecular formula and weight. Further research from reliable sources would be needed to obtain this information.

Q2: Does the paper provide any spectroscopic data about 5-hydroxydopamine hydrochloride?

A2: The primary focus of the research paper [] is the analysis of crystal structure through X-ray diffraction. It does not delve into other spectroscopic data like NMR or IR. To get a comprehensive view of 5-hydroxydopamine hydrochloride's spectroscopic properties, consulting additional research articles or databases specializing in spectroscopic data is recommended.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Dimethylamino)pyridin-1-ium-1-yl]ethyl (2-ethoxy-3-hexadecoxypropyl) phosphate](/img/structure/B1230137.png)

![N-[2-(cyclopentylamino)-1-(4-fluorophenyl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B1230140.png)

![4-[2-[[(4-Fluorophenyl)-oxomethyl]amino]ethylamino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1230141.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexylamino)-2-oxo-1-pyridin-4-ylethyl]-2,2,2-trifluoroacetamide](/img/structure/B1230142.png)

![2-(2-methoxyethyl)-9-methyl-1-oxo-N-(thiophen-2-ylmethyl)-4-pyrido[3,4-b]indolecarboxamide](/img/structure/B1230145.png)

![3-(2-Methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl)phenol](/img/structure/B1230146.png)

![1-(3,4-Dichlorophenyl)-3-[1-(4-morpholinyl)-1-phenylpropan-2-yl]urea](/img/structure/B1230147.png)

![5-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)-2-hydroxypropoxy]-2-methyl-1-(phenylmethyl)-3-indolecarboxylic acid ethyl ester](/img/structure/B1230153.png)

![6-Chloro-3-[5-(2,5-dimethoxyphenyl)-1-methylsulfonyl-3-pyrazolidinylidene]-4-phenyl-2-quinolinone](/img/structure/B1230155.png)

![N-[2-(diethylamino)-5-(4-morpholinylsulfonyl)phenyl]-2-[(phenylmethyl)amino]acetamide](/img/structure/B1230158.png)